Cas no 10177-23-8 (Ethyl 6-(chloromethyl)nicotinate)

Ethyl 6-(chloromethyl)nicotinate is a versatile chemical intermediate primarily used in pharmaceutical and agrochemical synthesis. Its key structural features include an ester group and a reactive chloromethyl substituent on the pyridine ring, enabling further functionalization through nucleophilic substitution or cross-coupling reactions. This compound is particularly valuable in the preparation of nicotinic acid derivatives, which are essential in drug discovery and development. The ethyl ester moiety enhances solubility in organic solvents, facilitating downstream reactions. High purity grades are available to ensure consistent performance in sensitive applications. Proper handling is advised due to the reactivity of the chloromethyl group. Storage under inert conditions is recommended to maintain stability.
Ethyl 6-(chloromethyl)nicotinate structure
10177-23-8 structure
Product Name:Ethyl 6-(chloromethyl)nicotinate
CAS No:10177-23-8
MF:C9H10ClNO2
MW:199.634201526642
CID:829684
PubChem ID:15045505
Update Time:2025-06-15

Ethyl 6-(chloromethyl)nicotinate Chemical and Physical Properties

Names and Identifiers

    • Ethyl 6-(chloromethyl)nicotinate
    • ethyl 6-(chloromethyl)pyridine-3-carboxylate
    • 3-Pyridinecarboxylic acid, 6-(chloromethyl)-, ethyl ester
    • 6-(chloromethyl)-3-pyridinecarboxylic acid ethyl ester
    • 6-Chlormethyl-nicotinsaeure-ethylester
    • 6-chloromethyl-nicotinic acid ethyl ester
    • AB59997
    • AGN-PC-003HWI
    • AK-65264
    • CTK0G8000
    • ethyl 2-chloromethyl-nicotinate
    • ethyl 6-chloromethylnicotinate
    • ethyl 6-chloromethyl-pyrid-3-yl-carboxylate
    • SureCN9529349
    • WTI-10013
    • Ethyl 6-(broMoMethyl)nicotinate
    • DB-360533
    • ETHYL6-(CHLOROMETHYL)NICOTINATE
    • DTXSID30567474
    • OMVMQZZXXLCHHI-UHFFFAOYSA-N
    • 10177-23-8
    • AKOS006304371
    • SCHEMBL9529349
    • MDL: MFCD10697587
    • Inchi: 1S/C9H10ClNO2/c1-2-13-9(12)7-3-4-8(5-10)11-6-7/h3-4,6H,2,5H2,1H3
    • InChI Key: OMVMQZZXXLCHHI-UHFFFAOYSA-N
    • SMILES: ClCC1C=CC(C(=O)OCC)=CN=1

Computed Properties

  • Exact Mass: 199.0401
  • Monoisotopic Mass: 199.0400063g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 4
  • Complexity: 175
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topological Polar Surface Area: 39.2Ų

Experimental Properties

  • PSA: 39.19

Ethyl 6-(chloromethyl)nicotinate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM178244-1g
ethyl 6-(chloromethyl)nicotinate
10177-23-8 95%
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$482 2021-08-05
Alichem
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10177-23-8 95%
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$1407.00 2023-09-04
Alichem
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10177-23-8 95%
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$2130.60 2023-09-04
Alichem
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10177-23-8 95%
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Chemenu
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ethyl 6-(chloromethyl)nicotinate
10177-23-8 95%
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$482 2022-06-14

Additional information on Ethyl 6-(chloromethyl)nicotinate

Comprehensive Guide to Ethyl 6-(chloromethyl)nicotinate (CAS No. 10177-23-8): Properties, Applications, and Industry Insights

Ethyl 6-(chloromethyl)nicotinate (CAS No. 10177-23-8) is a specialized organic compound widely recognized for its versatile applications in pharmaceutical intermediates, agrochemical synthesis, and material science. This ester derivative of nicotinic acid features a reactive chloromethyl group, making it a valuable building block for heterocyclic compound synthesis. With the growing demand for high-purity chemical intermediates in research and industrial settings, this compound has garnered significant attention for its role in drug discovery and crop protection formulations.

The molecular structure of Ethyl 6-(chloromethyl)nicotinate combines a pyridine ring with ester and chloromethyl functionalities, offering unique reactivity patterns. Recent studies highlight its utility in click chemistry applications, particularly in the development of bioconjugates and small-molecule probes. As researchers increasingly focus on sustainable synthesis methods, this compound has been investigated for green chemistry approaches using catalytic systems and solvent-free conditions.

In the pharmaceutical sector, 10177-23-8 serves as a precursor for neurologically active compounds, with particular relevance to nicotinic acetylcholine receptor modulators. The compound's structural versatility allows for efficient derivatization, enabling medicinal chemists to explore novel structure-activity relationships. Industry reports indicate rising demand for this intermediate in the development of targeted therapies and precision medicine applications.

From a technical perspective, Ethyl 6-(chloromethyl)nicotinate demonstrates excellent stability under standard storage conditions while maintaining sufficient reactivity for diverse organic transformations. Analytical characterization typically involves HPLC purity testing, mass spectrometry, and NMR spectroscopy to ensure batch consistency. Quality control protocols emphasize the importance of monitoring residual solvents and byproduct formation during large-scale production.

The agrochemical industry utilizes this compound in the synthesis of advanced crop protection agents, particularly those targeting plant metabolic pathways. Its structural features contribute to improved bioavailability and systemic activity in formulated products. Recent patent literature reveals innovative applications in controlled-release formulations and biodegradable pesticides, aligning with global trends toward environmentally friendly agriculture.

Material scientists have explored 10177-23-8 for developing functionalized polymers with specific electronic properties. The compound's ability to introduce both polar groups and reactive sites makes it valuable for creating smart materials with applications in organic electronics and sensor technologies. Research publications demonstrate its utility in constructing molecular frameworks for energy storage devices.

Safety considerations for handling Ethyl 6-(chloromethyl)nicotinate emphasize standard laboratory precautions including proper ventilation and personal protective equipment. While not classified as hazardous under normal conditions, manufacturers recommend inert atmosphere processing for large-scale reactions to maintain product quality. Storage guidelines typically suggest temperature-controlled environments and moisture-free conditions to preserve stability.

The global market for specialty chemical intermediates like 10177-23-8 reflects steady growth, driven by expanding pharmaceutical R&D budgets and agricultural innovation. Supply chain analysts note increasing regional production capabilities in Asia-Pacific markets, alongside established manufacturers in North America and Europe. Current industry challenges focus on process optimization to enhance yield and reduce environmental impact of synthesis routes.

Emerging research directions for Ethyl 6-(chloromethyl)nicotinate include exploration of its catalytic applications in asymmetric synthesis and investigation of its biological activity profile through high-throughput screening. Academic and industrial laboratories continue to publish novel methodologies for its incorporation into complex molecular architectures, particularly in fragment-based drug design strategies.

For researchers sourcing this compound, technical specifications typically include minimum 98% purity levels with detailed analytical certificates. Custom synthesis options are available for isotope-labeled versions and structural analogs to support specialized applications. Procurement specialists should verify regulatory compliance documentation and quality assurance protocols when selecting suppliers.

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